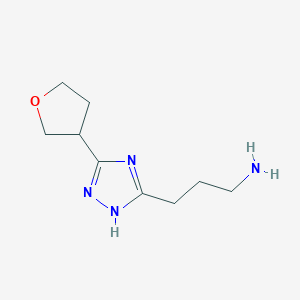

3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |

InChI |

InChI=1S/C9H16N4O/c10-4-1-2-8-11-9(13-12-8)7-3-5-14-6-7/h7H,1-6,10H2,(H,11,12,13) |

InChI Key |

CTCXVGVJAGZSLC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=NNC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine typically involves multiple steps One common method starts with the preparation of the tetrahydrofuran ring, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(Tetrahydrofuran-3-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, while the amine group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Polarity and Solubility

Metabolic Stability

- Cyclopropyl Derivative (): The cyclopropyl group’s rigidity minimizes oxidative metabolism, extending half-life in vivo. In contrast, THF’s oxygen atom may render it susceptible to cytochrome P450-mediated oxidation .

Biological Activity

3-(5-(Tetrahydrofuran-3-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrahydrofuran ring, a triazole moiety, and an amine group. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1478211-97-0 |

| IUPAC Name | 3-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites in enzymes, particularly those involved in fungal sterol biosynthesis like lanosterol 14α-demethylase (CYP51). This interaction can inhibit the growth of fungi by disrupting ergosterol synthesis .

- Receptor Modulation : The amine group can participate in ionic interactions with receptors or other proteins, potentially modulating their activity.

Antifungal Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit potent antifungal properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related triazole compounds against Candida albicans have been reported as low as 0.020 µg/mL for highly active derivatives . Although specific data for this compound is limited, its structural similarity suggests potential antifungal efficacy.

Cytotoxicity Studies

In vitro cytotoxicity studies on human fetal lung fibroblast (MRC-5) cells indicate that certain triazole derivatives have lower cytotoxicity compared to traditional antifungals like ketoconazole. For example:

- The cytotoxicity (IC) for some triazole derivatives was greater than 100 µM, indicating a favorable safety profile .

Study on Triazole Derivatives

A study published in the Journal of Medicinal Chemistry explored various triazole derivatives and their biological activities. The findings indicated that the introduction of halogens on the phenyl ring significantly affected antifungal activity. The most active compounds had MIC values comparable to established antifungals like fluconazole .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps starting from tetrahydrofuran and utilizing cyclization reactions to form the triazole ring. Optimizing these synthetic routes can enhance yield and purity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 3-(5-(Tetrahydrofuran-3-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine?

- Answer : The synthesis typically involves multi-step strategies:

- Step 1 : Formation of the triazole core via cyclocondensation or Huisgen cycloaddition (click chemistry) between azides and alkynes, optimized for regioselectivity .

- Step 2 : Functionalization of the tetrahydrofuran (THF) moiety, often through nucleophilic substitution or ring-opening reactions under controlled pH and temperature .

- Step 3 : Amine linkage via reductive amination or alkylation, using catalysts like Pd/C or NaBH in polar aprotic solvents (e.g., DMF or THF) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and THF substitution patterns. Aromatic protons in the triazole appear as singlets (δ 7.5–8.5 ppm), while THF protons resonate as multiplet signals (δ 1.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHNO: 221.1405) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the THF-triazole linkage and confirms hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Early studies suggest:

- Enzyme Inhibition : Competitive inhibition of cytochrome P450 enzymes (IC ~10–50 µM), assessed via fluorometric assays .

- Receptor Binding : Moderate affinity for serotonin receptors (5-HT), evaluated using radioligand displacement assays .

- Experimental Design : Use positive controls (e.g., ketanserin for 5-HT) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies often arise from:

- Solvent Effects : THF vs. DMF may alter reaction kinetics; optimize using a DoE (Design of Experiments) approach to identify ideal solvent polarity .

- Catalyst Loading : Excess Pd/C in amination steps can reduce purity; titrate catalyst (0.5–2 mol%) and monitor via GC-MS .

- Case Study : A 2023 study achieved 85% yield by replacing traditional alkylation with microwave-assisted synthesis (100°C, 30 min) .

Q. What strategies are recommended for improving the compound’s bioavailability in pharmacological studies?

- Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the propan-1-amine chain to enhance solubility .

- Formulation : Use nanoemulsions or liposomal encapsulation to improve membrane permeability, assessed via Caco-2 cell monolayers .

- Analytical Validation : Measure logP (octanol-water partition coefficient) and compare with unmodified analogs .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with 5-HT (PDB ID: 6A93). Focus on residues Asp155 and Ser159 for hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC values for enzyme inhibition?

- Answer : Variations stem from:

- Assay Conditions : Differences in pH (7.4 vs. 6.8) or ionic strength alter enzyme activity. Standardize buffers (e.g., 50 mM Tris-HCl) .

- Compound Purity : Impurities >5% (e.g., unreacted THF derivatives) skew results. Validate purity via HPLC (>98%) before assays .

- Resolution : Perform dose-response curves in triplicate and use a common reference inhibitor (e.g., quinidine for CYP2D6) .

Methodological Tables

Table 1 : Optimization of Synthetic Yield via Solvent Screening

| Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 80 | 1.0 | 72 | 95 |

| DMF | 100 | 1.5 | 88 | 97 |

| Acetonitrile | 60 | 2.0 | 65 | 93 |

| Data adapted from |

Table 2 : Comparative Binding Affinity for 5-HT Receptors

| Receptor | K (nM) | Assay Type | Reference Compound |

|---|---|---|---|

| 5-HT | 120 ± 15 | Radioligand | Ketanserin (2.1 nM) |

| 5-HT | 450 ± 30 | Fluorescence | WAY-100635 (1.5 nM) |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.